molecular formula C17H19N5O4 B15283222 Methyl 2,2-dimethyl-6'-oxo-2,3,5,5',6,6'-hexahydrospiro(pyran-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate

Methyl 2,2-dimethyl-6'-oxo-2,3,5,5',6,6'-hexahydrospiro(pyran-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate

Cat. No.: B15283222
M. Wt: 357.4 g/mol
InChI Key: YSOMEMAEJDPKDI-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-dimethyl-6’-oxo-2,3,5,5’,6,6’-hexahydrospiro(pyran-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2',2'-dimethyl-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-oxane]-9-carboxylate

InChI

InChI=1S/C17H19N5O4/c1-16(2)9-17(6-7-26-16)15-19-20-21-22(15)12-8-10(14(24)25-3)4-5-11(12)13(23)18-17/h4-5,8H,6-7,9H2,1-3H3,(H,18,23)

InChI Key

YSOMEMAEJDPKDI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)C3=NN=NN3C4=C(C=CC(=C4)C(=O)OC)C(=O)N2)C

Origin of Product

United States

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